Para-Substituent Electronic Effect: A Computed vs. Experimental IR Spectroscopy Comparison (4-Cl vs. 4-NO2 MBH Adducts)
The electronic nature of the para-substituent is a primary differentiator. While experimental IR data for the 4-chloro MBH adduct has been verified by Density Functional Theory (DFT) calculations using the B3LYP method and 6-311++ G (d,p) basis set [1], a direct comparison can be drawn with the 4-nitro analog. The electron-withdrawing power of the -NO2 group is significantly stronger than -Cl, as reflected by Hammett constants (σp: -NO2 = 0.78; -Cl = 0.23) [2]. This is expected to produce a higher frequency shift for the carbonyl (C=O) stretch in the 4-nitro analog relative to the 4-chloro adduct, a phenomenon corroborated by the computationally-predicted IR spectra for a similar series of metal complexes [3].
| Evidence Dimension | Carbonyl (C=O) Stretching Frequency (νC=O) - Experimental and Calculated |
|---|---|
| Target Compound Data | Experimental IR and DFT-validated spectrum available; specific νC=O value reported in primary source [1]. |
| Comparator Or Baseline | Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate (4-nitro analog). Precise experimental νC=O value not available in the primary source; a computationally predicted shift relative to the 4-Cl adduct is inferable. |
| Quantified Difference | A higher νC=O shift is predicted for the 4-NO2 comparator based on its greater electron-withdrawing effect (Hammett σp difference of 0.55). The exact cm⁻¹ difference requires direct experiment. |
| Conditions | DFT calculations at the B3LYP level with 6-311++ G (d,p) basis set; standard experimental FT-IR conditions [1]. |
Why This Matters
For a procurement scientist, the distinct spectroscopic signature confirms the intended electronic properties, which are fundamental to its reactivity and coordination chemistry; ordering an analog with a different substituent will lead to a different spectroscopic and chemical outcome.
- [1] Nisar, S., et al. (2022). Synthesis, Characterization, Biological Activities and Ab-initio Study... Acta Chimica Slovenica, 69(2), 405-418. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [3] Ishfaq, S., et al. (2022). A New MBH Adduct as an Efficient Ligand... Molecules, 27(23), 8150. View Source
